4-(3-Hydroxyiminobutyl)phenol
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Overview
Description
(E/Z)-4-(4’-Hydroxyphenyl)-2-butanone Oxime-[d5] is a deuterated derivative of 4-(4’-Hydroxyphenyl)-2-butanone oxime. Deuterated compounds are often used in scientific research to study metabolic pathways and reaction mechanisms due to the presence of deuterium, a stable isotope of hydrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-4-(4’-Hydroxyphenyl)-2-butanone Oxime-[d5] typically involves the following steps:
Starting Material: The synthesis begins with 4-(4’-Hydroxyphenyl)-2-butanone.
Oximation: The ketone group of 4-(4’-Hydroxyphenyl)-2-butanone is converted to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Deuteration: The deuterium labeling is introduced by using deuterated reagents or solvents during the synthesis process.
Industrial Production Methods
Industrial production methods for deuterated compounds often involve large-scale synthesis using deuterated solvents and reagents. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the incorporation of deuterium.
Chemical Reactions Analysis
Types of Reactions
(E/Z)-4-(4’-Hydroxyphenyl)-2-butanone Oxime-[d5] can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile or nitro compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products
Oxidation: Nitriles or nitro compounds.
Reduction: Amines.
Substitution: Ethers or esters.
Scientific Research Applications
(E/Z)-4-(4’-Hydroxyphenyl)-2-butanone Oxime-[d5] has various applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic effects and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E/Z)-4-(4’-Hydroxyphenyl)-2-butanone Oxime-[d5] involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for detailed studies of these interactions, providing insights into the compound’s effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
4-(4’-Hydroxyphenyl)-2-butanone Oxime: The non-deuterated version of the compound.
4-(4’-Hydroxyphenyl)-2-butanone: The precursor to the oxime derivative.
Deuterated Ketones: Other deuterated ketone compounds used in similar research applications.
Uniqueness
(E/Z)-4-(4’-Hydroxyphenyl)-2-butanone Oxime-[d5] is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and the ability to trace metabolic pathways more accurately.
Properties
IUPAC Name |
4-(3-hydroxyiminobutyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(11-13)2-3-9-4-6-10(12)7-5-9/h4-7,12-13H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZRELCLIQMHDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CCC1=CC=C(C=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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